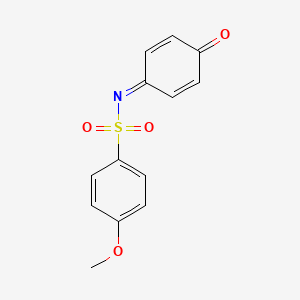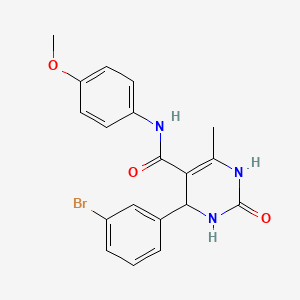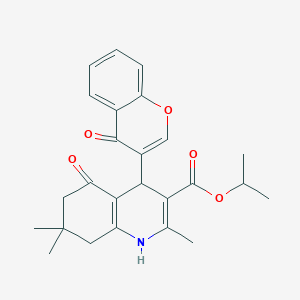
2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile, also known as ABH, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABH is a derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile has been found to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling and glucose homeostasis. 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile has been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of inflammation, and the modulation of glucose homeostasis. 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the intrinsic apoptotic pathway. 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile has also been found to reduce the production of inflammatory mediators, such as interleukin-6 and tumor necrosis factor-alpha, by inhibiting the activity of cyclooxygenase-2. Additionally, 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile has several advantages and limitations for lab experiments. One advantage is its high stability, which allows for easy storage and handling. 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile also exhibits good solubility in various solvents, which makes it a versatile compound for use in various assays. However, one limitation of 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile is its low water solubility, which can make it difficult to use in aqueous-based assays. Additionally, 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile can exhibit non-specific binding to proteins and other biomolecules, which can affect the accuracy of results in certain assays.
Direcciones Futuras
There are several future directions for research on 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile. One direction is the development of more efficient and cost-effective synthesis methods for 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile. Another direction is the investigation of the potential applications of 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile in the field of biological imaging. Additionally, further research is needed to fully understand the mechanism of action of 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile and its potential applications in the treatment of various diseases. Finally, the environmental impact of 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile should be studied to determine its potential as a pollutant and to develop strategies for its remediation.
Métodos De Síntesis
2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile can be synthesized using various methods, including the Knoevenagel condensation reaction, the Michael addition reaction, and the Suzuki-Miyaura cross-coupling reaction. The Knoevenagel condensation reaction is the most widely used method for 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile synthesis. This method involves the reaction of 4-hydroxycoumarin with 4-biphenylacetonitrile in the presence of a base, such as piperidine, to yield 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile.
Aplicaciones Científicas De Investigación
2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile has also been studied for its potential application as a fluorescent probe for biological imaging. In material science, 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In environmental science, 2-amino-4-(4-biphenylyl)-7-hydroxy-4H-chromene-3-carbonitrile has been studied as a potential pollutant in water and soil.
Propiedades
IUPAC Name |
2-amino-7-hydroxy-4-(4-phenylphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c23-13-19-21(18-11-10-17(25)12-20(18)26-22(19)24)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-12,21,25H,24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEYJEMEKVAMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C4=C(C=C(C=C4)O)OC(=C3C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5071125.png)
![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B5071136.png)

![3-({[(4-bromophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5071171.png)
![2-chloro-N-{2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}benzamide](/img/structure/B5071181.png)
![2-[(2,5-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5071187.png)
![ethyl [{1-[ethoxy(oxo)acetyl]-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl}(phenyl)amino](oxo)acetate](/img/structure/B5071188.png)
![N-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-2-propyn-1-yl-3-isoxazolecarboxamide](/img/structure/B5071192.png)
![1,2,3,4-tetrahydro-9-acridinyl[2-(1,2,3,4-tetrahydro-9-acridinylamino)ethyl]amine](/img/structure/B5071204.png)
![5-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5071207.png)

![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-2,3-dimethylpyridinium bromide](/img/structure/B5071218.png)
